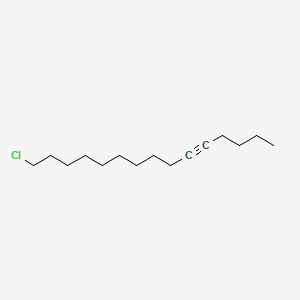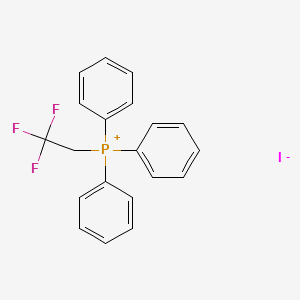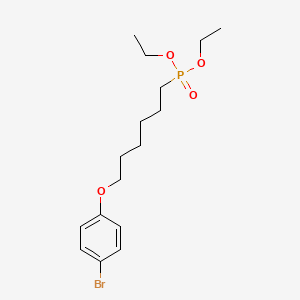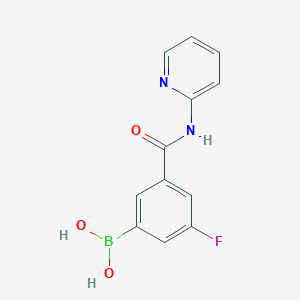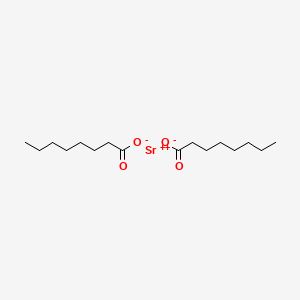
Strontium(2+) octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium(2+) octanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with octanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. The general reaction is as follows:
Sr(OH)2+2C8H16O2→Sr(C8H15O2)2+2H2O
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Strontium(2+) octanoate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing anions like sulfate or carbonate, this compound can form insoluble precipitates.
Substitution Reactions: The octanoate ions can be replaced by other anions in solution, leading to the formation of different strontium salts.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to form strontium chloride and octanoic acid.
Bases: It can react with strong bases to form strontium hydroxide and octanoate ions.
Major Products
Strontium Sulfate: Formed when this compound reacts with sulfuric acid.
Strontium Carbonate: Formed when it reacts with carbon dioxide in aqueous solutions.
Aplicaciones Científicas De Investigación
Strontium(2+) octanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other strontium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in bone metabolism and regeneration due to the biological activity of strontium ions.
Medicine: Explored for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers for polymers.
Mecanismo De Acción
The mechanism by which strontium(2+) octanoate exerts its effects is primarily through the release of strontium ions. Strontium ions can mimic calcium ions and interact with calcium-sensing receptors, promoting bone formation and reducing bone resorption. This dual action makes strontium compounds effective in treating bone-related disorders.
Comparación Con Compuestos Similares
Similar Compounds
Strontium Ranelate: Another strontium compound used in the treatment of osteoporosis, known for its dual action on bone metabolism.
Strontium Chloride: Commonly used in dental care products for its desensitizing properties.
Strontium Nitrate: Used in pyrotechnics for its bright red flame.
Uniqueness
Strontium(2+) octanoate is unique due to its combination of strontium ions with octanoic acid, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other strontium compounds may not be as effective.
Propiedades
Número CAS |
58429-86-0 |
|---|---|
Fórmula molecular |
C16H30O4Sr |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
strontium;octanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
YQZLOQWDIAWFTG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




